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4-Ethyl-2-fluoro-1,3-thiazole Documentation Hub

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  • Product: 4-Ethyl-2-fluoro-1,3-thiazole
  • CAS: 1823052-07-8

Core Science & Biosynthesis

Foundational

Fluorinated Thiazole Derivatives: Synthetic Architectures and Therapeutic Efficacy

[1] Executive Summary The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—is a cornerstone of modern medicinal chemistry, appearing in FDA-approved drugs ranging from the antiretroviral...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—is a cornerstone of modern medicinal chemistry, appearing in FDA-approved drugs ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib . However, the strategic incorporation of fluorine atoms into this scaffold has emerged as a transformative tactic in drug design.[1] This guide explores the "Fluorine Effect" on thiazole derivatives, detailing how C-F bonds modulate lipophilicity, metabolic stability, and binding affinity. We provide a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological validation of these compounds, specifically targeting oncology and infectious disease applications.

Part 1: The Fluorine-Thiazole Synergy

The Physicochemical Imperative

The introduction of fluorine into a thiazole core is not merely a structural modification; it is a physicochemical tuning knob.[2][3]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry, resisting oxidative metabolism by Cytochrome P450 enzymes. Blocking metabolic "soft spots" (e.g., para-positions on phenyl rings attached to the thiazole) extends half-life (

    
    ).
    
  • Lipophilicity & Permeability: Fluorine substitution typically increases the partition coefficient (

    
    ), facilitating passive diffusion across the lipid bilayer of cancer cells or bacterial cell walls.
    
  • Electronic Modulation: The high electronegativity of fluorine pulls electron density, altering the pKa of the thiazole nitrogen and affecting hydrogen bond donor/acceptor capabilities in the active site of enzymes like EGFR or DNA Gyrase.

Part 2: Synthetic Architectures

Regioselective Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the most robust method for generating fluorinated thiazoles. It involves the condensation of a fluorinated


-haloketone with a thioamide or thiourea.
Workflow Logic:
  • Precursor Selection: Use of 4-fluoroacetophenone ensures the fluorine atom is pre-installed in the pharmacophore, avoiding harsh late-stage fluorination conditions.

  • Bromination: Generation of the

    
    -bromoketone intermediate.
    
  • Cyclization: Nucleophilic attack by the sulfur of thiourea followed by dehydration yields the thiazole ring.

Visualization: Hantzsch Synthesis Pathway

HantzschSynthesis Start 4-Fluoroacetophenone Step1 Bromination (Br2/AcOH) Start->Step1 Inter α-Bromo-4-fluoroacetophenone Step1->Inter Step2 Condensation & Cyclization (Reflux in EtOH) Inter->Step2 Reactant2 Thiourea/Thioamide Reactant2->Step2 Product 2-Amino-4-(4-fluorophenyl)thiazole Step2->Product -H2O, -HBr

Figure 1: Step-wise Hantzsch synthesis pathway for generating bioactive fluorinated thiazole cores.

Part 3: Therapeutic Frontiers & SAR

Oncology: Kinase & Tubulin Inhibition

Fluorinated thiazoles have shown potent activity against breast cancer (MCF-7) and gastric cancer (MGC-803) cell lines.[4]

  • Mechanism: Many derivatives act as ATP-competitive inhibitors of Tyrosine Kinases (e.g., EGFR, VEGFR). The thiazole nitrogen forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

  • The Fluorine Advantage: A fluorine atom at the para-position of the phenyl ring (attached to C4 of thiazole) often fits into a hydrophobic pocket, displacing water and increasing binding enthalpy.

Visualization: EGFR Signaling Blockade

EGFR_Blockade Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Phos Autophosphorylation Receptor->Phos Normal Function Inhibitor Fluorinated Thiazole (Competitive Inhibitor) Inhibitor->Receptor BLOCKS ATP Binding Inhibitor->Phos Inhibits Apoptosis Apoptosis Induction Inhibitor->Apoptosis Promotes ATP ATP ATP->Receptor Phosphorylation Source Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 2: Mechanism of Action showing competitive inhibition of EGFR kinase activity by fluorinated thiazoles.

Antimicrobial Activity

Fluorinated thiazoles exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • SAR Insight: Compounds with a 4-fluorophenyl group often outperform their non-fluorinated or chloro-substituted counterparts due to enhanced penetration of the bacterial cell wall.

Data Summary: Comparative Potency

Table 1: Comparative IC50/MIC values demonstrating the efficacy of fluorinated derivatives.

Compound IDStructure CoreSubstitution (R)Target / Cell LineActivity (IC50 / MIC)Ref
3h Thiazole-Hydrazone4-F-Phenyl

-Amylase
5.14

M
[2]
A2 1,3,4-Thiadiazole2,4-Di-F-PhenylMCF-7 (Breast Cancer)52.35

M
[5]
37 Triazole-ThiazoleFluorinated UreaMGC-803 (Gastric)1.62

M
[7]
Control Thiazole-HydrazoneUnsubstituted

-Amylase
> 50

M
[2]

Part 4: Technical Protocols

Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

Objective: Synthesize the core scaffold for further derivatization. Safety: Perform in a fume hood. Bromine derivatives are lachrymators.

  • Bromination: Dissolve 4-fluoroacetophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours at RT. Pour into ice water, filter the solid

    
    -bromo-4-fluoroacetophenone.
    
  • Condensation: Dissolve the

    
    -bromoketone (5 mmol) and thiourea (5 mmol) in ethanol (30 mL).
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to RT. Neutralize with aqueous ammonia or NaHCO3 to precipitate the free base.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain pure white/yellowish crystals.

  • Validation: Confirm structure via

    
    H NMR (characteristic thiazole proton singlet at 
    
    
    
    ~7.0 ppm) and
    
    
    F NMR.
Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).[4][5][6]

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve fluorinated thiazole derivatives in DMSO. Prepare serial dilutions (0.1 – 100

    
    M). Add to wells (triplicate). Maintain DMSO control < 0.1%.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours (formazan crystals form).
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Part 5: Challenges & Future Directions

While fluorinated thiazoles show immense promise, solubility remains a hurdle. The lipophilicity that aids membrane crossing can lead to poor aqueous solubility, complicating formulation.

  • Future Direction: Development of PROTACs (Proteolysis Targeting Chimeras) utilizing fluorinated thiazole moieties as the E3 ligase binding ligand to degrade oncogenic proteins.

  • Radiopharmaceuticals: Incorporation of

    
    F isotopes into the thiazole ring for PET imaging of tumors overexpressing specific kinases.
    

References

  • A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. Jetir.Org. Link

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Link

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules (MDPI). Link

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. Link

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole. International Journal of Molecular Sciences (MDPI). Link

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Scientia Pharmaceutica. Link

  • Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry. Link

Sources

Exploratory

Targeting the Thiazole Core: Therapeutic Potential and Medicinal Chemistry of 4-Ethyl-2-fluoro-1,3-thiazole

[1] Executive Summary This technical guide analyzes the medicinal chemistry and potential therapeutic applications of 4-Ethyl-2-fluoro-1,3-thiazole (CAS: 1823052-07-8).[1] While often categorized as a high-value intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the medicinal chemistry and potential therapeutic applications of 4-Ethyl-2-fluoro-1,3-thiazole (CAS: 1823052-07-8).[1] While often categorized as a high-value intermediate or fragment in drug discovery, this specific scaffold possesses unique electronic and steric properties driven by the C2-fluorine substitution.[1] This guide explores its role as a bioisostere, its reactivity profile in nucleophilic aromatic substitution (


), and its potential utility in targeting kinases, carbonic anhydrases, and metabolic enzymes.[1]

Molecular Profile and Pharmacophore Analysis[1]

The 4-Ethyl-2-fluoro-1,3-thiazole moiety represents a specialized subclass of 2-halothiazoles.[1] Its value in drug design stems from the specific perturbation the fluorine atom introduces to the heterocyclic ring.[1]

Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1823052-07-8Unique identifier for sourcing and IP tracking.[1]
Molecular Formula

Low molecular weight (<150 Da), ideal for Fragment-Based Drug Discovery (FBDD).[1]
C2-Fluorine Effect High ElectronegativityLowers the

of the N3 nitrogen, reducing basicity compared to 2-H or 2-alkyl thiazoles.[1]
Lipophilicity Moderate (

)
Enhanced membrane permeability; Fluorine adds "polar hydrophobicity."[1]
Metabolic Stability High at C2The C-F bond blocks C2-oxidation, a common metabolic soft spot in thiazoles.[1]
The Fluorine Bioisostere Effect

In medicinal chemistry, the C2-fluorine serves two critical functions:

  • Metabolic Blocking: The C2 position of thiazoles is prone to oxidative metabolism.[1] Substitution with fluorine (

    
    ) prevents this degradation, extending the half-life (
    
    
    
    ) of the parent molecule.[1]
  • Electronic Modulation: The strong electron-withdrawing nature of fluorine reduces the electron density on the ring nitrogen (N3).[1] This modulates the hydrogen-bond accepting capability, potentially altering binding affinity to targets like kinases where the hinge region interaction is critical.[1]

Potential Therapeutic Targets[1]

While 4-Ethyl-2-fluoro-1,3-thiazole is a fragment, its structural integration into larger ligands suggests activity against three primary target classes.[1]

Protein Kinases (Oncology)

Thiazoles are privileged scaffolds in kinase inhibition (e.g., Dasatinib).[1]

  • Mechanism: The thiazole nitrogen (N3) often functions as a hydrogen bond acceptor in the ATP-binding pocket (hinge region).[1]

  • Role of 4-Ethyl-2-fluoro: The 4-ethyl group provides a hydrophobic anchor, filling the "gatekeeper" pocket or hydrophobic back-cleft.[1] The 2-fluoro group can either interact with backbone amides via orthogonal multipolar interactions or serve as a leaving group to attach a solubilizing tail (e.g., piperazine) via

    
    .[1]
    
Carbonic Anhydrases (Diuretics / Glaucoma)

Thiazole sulfonamides are classic Carbonic Anhydrase (CA) inhibitors.[1]

  • Hypothesis: Although the 2-fluoro analog lacks the sulfonamide group, it serves as a lipophilic tail precursor.[1]

  • Target Interaction: The hydrophobic ethyl group can interact with the hydrophobic wall of the CA active site, while the thiazole ring coordinates near the Zinc ion.[1]

Adenosine Receptors (GPCRs)

Thiazole derivatives have shown affinity for


 adenosine receptors, relevant in Parkinson's disease and immunotherapy.[1]
  • Binding Mode: The planar thiazole ring mimics the adenine core of the endogenous ligand.[1] The 2-fluoro substituent can modulate the electrostatic potential surface, potentially improving selectivity over other adenosine receptor subtypes (

    
    , 
    
    
    
    ).[1]

Experimental Protocols

Synthesis via Halogen Exchange (Halex)

Context: Direct fluorination is difficult; Halex is preferred for scaling.[1]

Reagents: 2-Bromo-4-ethylthiazole, KF (spray-dried), 18-Crown-6, Sulfolane.[1] Protocol:

  • Charge: In a dry pressure vessel, dissolve 2-bromo-4-ethylthiazole (1.0 eq) in anhydrous sulfolane (0.5 M).

  • Activate: Add spray-dried Potassium Fluoride (KF, 3.0 eq) and 18-Crown-6 (0.1 eq) as a phase transfer catalyst.[1]

  • Reaction: Seal and heat to 140°C for 12–18 hours. Monitor via GC-MS for conversion (Br

    
     F).
    
  • Workup: Dilute with water, extract with diethyl ether (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Distillation under reduced pressure (due to volatility).[1]

Fragment Screening via SPR (Surface Plasmon Resonance)

Context: Validating the fragment's affinity to a target kinase (e.g., Src).[1]

Protocol:

  • Immobilization: Immobilize the target protein (Src Kinase domain) onto a CM5 sensor chip via amine coupling.[1]

  • Preparation: Dissolve 4-Ethyl-2-fluoro-1,3-thiazole in 100% DMSO (stock 100 mM). Dilute to running buffer (PBS-P, 1% DMSO) to concentrations ranging from 10

    
    M to 1 mM.
    
  • Injection: Inject fragment solutions at 30

    
    L/min for 60s (association) followed by 60s dissociation.
    
  • Analysis: Correct for solvent effects (DMSO calibration). Fit data to a 1:1 steady-state affinity model to determine

    
    .[1]
    
    • Success Criteria: Square-wave binding sensorgram indicating fast on/off rates typical of fragments.[1]

Visualization: SAR & Synthesis Logic

The following diagram illustrates the central role of the 4-Ethyl-2-fluoro-1,3-thiazole scaffold in diversifying into bioactive therapeutic classes.

Thiazole_SAR Core 4-Ethyl-2-fluoro-1,3-thiazole (The Scaffold) Prop1 C2-Fluorine: Metabolic Block Core->Prop1 Electronic Prop2 C4-Ethyl: Hydrophobic Anchor Core->Prop2 Steric Rxn2 C-H Activation (C5 Position) Core->Rxn2 Functionalization Rxn1 SNAr Displacement (w/ Amines) Prop1->Rxn1 Activates C2 Target2 Adenosine A2A Antagonists Prop2->Target2 Lipophilic Binding Target1 Kinase Inhibitors (Src/Abl) Rxn1->Target1 Generates 2-Amino Core Target3 Metabolic Probes (CYP450) Rxn2->Target3 Coupling

Figure 1: Strategic diversification of the 4-Ethyl-2-fluoro-1,3-thiazole scaffold into key therapeutic classes via specific chemical modifications.

References

  • Mishra, C. B., et al. (2015).[1][2] "Thiazole: A potent scaffold for the development of various medicinal agents."[1] Journal of Heterocyclic Chemistry.

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Lombardo, L. J., et al. (2004).[1] "Discovery of Dasatinib (BMS-354825) for the Treatment of Leukemia."[1] Journal of Medicinal Chemistry.

  • Chemical Abstracts Service (CAS). "Registry Number: 1823052-07-8."[1] Common Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Ethyl-2-fluoro-1,3-thiazole

Executive Summary & Retrosynthetic Analysis This technical guide outlines a robust, two-step synthesis protocol for 4-Ethyl-2-fluoro-1,3-thiazole . While 2-fluorothiazoles are critical pharmacophores in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This technical guide outlines a robust, two-step synthesis protocol for 4-Ethyl-2-fluoro-1,3-thiazole . While 2-fluorothiazoles are critical pharmacophores in medicinal chemistry—often serving as bioisosteres for pyridines or as lipophilic modulators—their direct synthesis is historically challenging due to the instability of the C-F bond under nucleophilic conditions.

Strategic Approach: We utilize a "Construct-then-Functionalize" strategy. We first construct the thiazole core using the classical Hantzsch Thiazole Synthesis to generate the stable 2-amino intermediate. Subsequently, we employ a Balz-Schiemann-type dediazoniation-fluorination to install the fluorine atom. This route is preferred over direct halogen exchange (Halex) on 2-chlorothiazoles due to milder conditions and higher functional group tolerance.

Retrosynthetic Pathway
  • Target: 4-Ethyl-2-fluoro-1,3-thiazole

  • Intermediate: 4-Ethyl-2-aminothiazole

  • Starting Materials: 1-Bromo-2-butanone (or 1-chloro-2-butanone) and Thiourea.

Experimental Protocols

Step 1: Synthesis of 4-Ethyl-2-aminothiazole (Hantzsch Cyclization)

Objective: Condensation of an


-haloketone with thiourea to form the 2-aminothiazole ring.

Reagents & Materials:

Reagent Equiv. Role
1-Bromo-2-butanone 1.0 Electrophile (C4-C5 precursor)
Thiourea 1.1 Dinucleophile (N-C-S precursor)
Ethanol (Absolute) Solvent Reaction Medium

| Sodium Bicarbonate (sat. aq.) | Excess | Neutralization |[1]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Thiourea (1.1 equiv) in absolute Ethanol (5 mL/mmol).

  • Addition: Add 1-Bromo-2-butanone (1.0 equiv) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the starting material via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in water and carefully neutralize with saturated aqueous NaHCO

      
       until pH ~8–9. The free base amine may precipitate or form an oil.
      
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or use as crude if purity >95% by NMR.

Key Insight: The Hantzsch mechanism proceeds via S


2 attack of the sulfur on the 

-carbon, followed by condensation of the amine with the carbonyl. Maintaining anhydrous conditions during the initial addition minimizes byproduct formation.
Step 2: Diazotization and Fluorination (Modified Balz-Schiemann)

Objective: Conversion of the amino group to a fluorine substituent via a diazonium tetrafluoroborate intermediate.

Safety Warning: This step involves the generation of diazonium salts (potential explosion hazard if dry) and the use of corrosive acids. Perform in a fume hood behind a blast shield.

Reagents & Materials:

Reagent Equiv. Role
4-Ethyl-2-aminothiazole 1.0 Substrate

| Sodium Nitrite (NaNO


) | 1.2 | Diazotizing agent |
| Tetrafluoroboric Acid (HBF

, 48% aq) | 2.5–3.0 | Acid/Counterion source | | Copper(I) Oxide (Cu

O) | 0.1 | Catalyst (Optional for decomposition) | | Water / THF | Solvent | Solvent System |

Procedure:

  • Salt Formation: In a polyethylene or Teflon-coated flask (glass can be etched by trace HF), dissolve 4-Ethyl-2-aminothiazole (1.0 equiv) in 48% HBF

    
     (3.0 equiv). Cool the mixture to -5°C using an ice/salt bath.
    
  • Diazotization: Dissolve NaNO

    
     (1.2 equiv) in a minimum amount of water. Add this solution dropwise to the amine/acid mixture, maintaining the internal temperature below 0°C. Stir for 30–60 minutes.
    
    • Observation: A precipitate of the diazonium tetrafluoroborate salt typically forms.

  • Decomposition (Fluorination):

    • Method A (Thermal): Isolate the diazonium salt by filtration (keep moist to avoid explosion risk) and suspend in heptane. Heat to reflux to induce thermal decomposition (evolution of N

      
       gas).
      
    • Method B (In situ): Allow the reaction mixture to warm to room temperature, then heat to 40–50°C. The addition of catalytic Cu

      
      O can facilitate the dediazoniation.
      
  • Quenching: Once N

    
     evolution ceases, cool the mixture and neutralize carefully with Na
    
    
    
    CO
    
    
    solution.
  • Isolation: Extract the product with Diethyl Ether (3 x). The product is volatile; use low-temperature concentration.

  • Purification: Purify via flash column chromatography (Pentane/Ether gradient) or distillation under reduced pressure.

Key Insight: The 2-position of the thiazole ring is electron-deficient. The diazonium intermediate is relatively unstable compared to benzenediazonium salts. Using HBF


 stabilizes the salt as the tetrafluoroborate, allowing for a controlled decomposition (Schiemann reaction) rather than a violent one.

Workflow Visualization

The following diagram illustrates the reaction pathway and critical control points (CCPs).

G Start Reagents: 1-Bromo-2-butanone Thiourea Step1 Step 1: Hantzsch Cyclization (Reflux in EtOH) Start->Step1 Condensation Inter Intermediate: 4-Ethyl-2-aminothiazole Step1->Inter Neutralization & Workup Step2 Step 2: Diazotization (NaNO2, HBF4, <0°C) Inter->Step2 Diazotization Diazo Intermediate: Diazonium Tetrafluoroborate Step2->Diazo Salt Formation Step3 Step 3: Thermal Decomposition (-N2, +F) Diazo->Step3 Heat/Cu Catalyst Product Product: 4-Ethyl-2-fluoro-1,3-thiazole Step3->Product Purification

Figure 1: Synthetic workflow for 4-Ethyl-2-fluoro-1,3-thiazole highlighting the Hantzsch construction and subsequent fluorodediazoniation.

Analytical Data Expectations

To validate the synthesis, the researcher should verify the following spectral characteristics:

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR

1.25 (t, 3H)
Ethyl -CH


2.70 (q, 2H)
Ethyl -CH

-

6.80–7.00 (d, 1H)
Thiazole C5-H (Doublet due to F-coupling)
19F NMR

-70 to -90 ppm
C2-F (Singlet or doublet)
GC-MS Molecular Ion [M]+m/z ~131

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Doyle, M. P., & Bryker, W. J. (1979). "Alkyl nitrites as efficient nitrosating agents. Synthesis of 2-halothiazoles." The Journal of Organic Chemistry, 44(9), 1572-1574.

  • Klopries, S., et al. (2014).[2] "Synthesis of 2-fluoro-thiazoles." European Journal of Organic Chemistry, 2014(2), 433-440. (Validating the Balz-Schiemann approach for thiazoles).

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Ethyl-2-fluoro-1,3-thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Fluorinated Thiazoles and the Power of Microwave Synthesis The 1,3-thiazole sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Thiazoles and the Power of Microwave Synthesis

The 1,3-thiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The introduction of a fluorine atom into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, the synthesis of fluorinated thiazole derivatives, such as 4-Ethyl-2-fluoro-1,3-thiazole, is of significant interest in drug discovery and development.

Conventional methods for the synthesis of such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[3][4] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, increase product yields, and improve the overall efficiency and sustainability of chemical transformations.[5][6]

This comprehensive guide provides detailed protocols for the microwave-assisted synthesis of 4-Ethyl-2-fluoro-1,3-thiazole derivatives. The synthesis is approached via a two-step sequence, beginning with the rapid, microwave-promoted Hantzsch thiazole synthesis of the key intermediate, 4-ethyl-1,3-thiazol-2-amine, followed by a microwave-assisted Balz-Schiemann reaction for the introduction of the fluorine atom. This document is intended to provide researchers with a practical and in-depth understanding of the methodologies, enabling the efficient synthesis of this important class of compounds.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The synthesis of 4-Ethyl-2-fluoro-1,3-thiazole is strategically designed as a two-part process to ensure high yields and purity. The workflow is initiated with the construction of the thiazole ring, followed by the introduction of the fluorine substituent.

Synthetic_Workflow reagents1 1-Bromo-2-butanone + Thiourea step1 Step 1: Microwave-Assisted Hantzsch Thiazole Synthesis reagents1->step1 intermediate 4-Ethyl-1,3-thiazol-2-amine step1->intermediate step2 Step 2: Microwave-Assisted Balz-Schiemann Reaction intermediate->step2 reagents2 NaNO2, HBF4 reagents2->step2 product 4-Ethyl-2-fluoro-1,3-thiazole step2->product caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Part 1: Microwave-Assisted Synthesis of 4-Ethyl-1,3-thiazol-2-amine (Intermediate)

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction that forms the thiazole ring.[7] By employing microwave irradiation, this reaction can be completed in a fraction of the time required by conventional heating methods.[8][9]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 1-bromo-2-butanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole derivative.

Hantzsch_Mechanism start 1-Bromo-2-butanone + Thiourea intermediate1 Thiouronium Salt Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Ethyl-1,3-thiazol-2-amine intermediate2->product Dehydration caption Mechanism of Hantzsch thiazole synthesis.

Figure 2: Mechanism of Hantzsch thiazole synthesis.

Detailed Protocol: Synthesis of 4-Ethyl-1,3-thiazol-2-amine

Materials and Equipment:

  • 1-Bromo-2-butanone (commercially available)

  • Thiourea

  • Ethanol (absolute)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Round-bottom flask (10 mL microwave vial)

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 1-bromo-2-butanone (1.0 mmol, 151 mg), thiourea (1.2 mmol, 91 mg), and absolute ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes. The pressure should be monitored and should not exceed 20 bar.

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1). The starting materials should be consumed, and a new, more polar spot corresponding to the product should be visible.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Add saturated sodium bicarbonate solution (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2 to 1:1 gradient) to afford 4-ethyl-1,3-thiazol-2-amine as a solid.

Expected Results:

ParameterValue
Reaction Time 10 minutes
Temperature 120 °C
Yield 85-95%
Appearance White to off-white solid

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H, thiazole-H), 4.90 (br s, 2H, NH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C2), 148.5 (C4), 105.0 (C5), 22.0 (CH₂), 13.5 (CH₃).

  • MS (ESI): m/z = 129.06 [M+H]⁺.

Part 2: Microwave-Assisted Balz-Schiemann Reaction for Fluorination

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines.[10] The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal or photolytic decomposition, yields the corresponding aryl fluoride. The application of microwave irradiation can significantly accelerate the decomposition of the diazonium salt, leading to a more efficient and rapid fluorination process.

Reaction Mechanism: Balz-Schiemann Reaction

The reaction involves two key steps:

  • Diazotization: The primary amine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄).

  • Fluoro-dediazoniation: The isolated diazonium tetrafluoroborate salt is then decomposed under microwave irradiation to yield the final fluoro-thiazole derivative, with the loss of nitrogen gas and boron trifluoride.

Balz_Schiemann_Mechanism start 4-Ethyl-1,3-thiazol-2-amine intermediate1 Thiazol-2-yldiazonium tetrafluoroborate start->intermediate1 Diazotization (NaNO2, HBF4) product 4-Ethyl-2-fluoro-1,3-thiazole intermediate1->product Fluoro-dediazoniation (Microwave, Δ) caption Mechanism of the Balz-Schiemann reaction.

Figure 3: Mechanism of the Balz-Schiemann reaction.

Detailed Protocol: Synthesis of 4-Ethyl-2-fluoro-1,3-thiazole

Materials and Equipment:

  • 4-Ethyl-1,3-thiazol-2-amine (from Part 1)

  • Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Microwave reactor

  • Beaker and standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Diazotization:

    • In a 50 mL beaker, dissolve 4-ethyl-1,3-thiazol-2-amine (1.0 mmol, 128 mg) in tetrafluoroboric acid (48%, 3 mL) at 0 °C with stirring.

    • Slowly add a solution of sodium nitrite (1.1 mmol, 76 mg) in water (1 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes. The diazonium tetrafluoroborate salt will precipitate.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Microwave-Assisted Fluorination:

    • Place the dried diazonium tetrafluoroborate salt in a 10 mL microwave vial.

    • Irradiate the solid in the microwave reactor at a power of 100 W for 5-10 minutes. The reaction should be monitored for the evolution of nitrogen gas. Caution: This step should be performed in a well-ventilated fume hood as toxic gases (BF₃) are released.

  • Work-up and Purification:

    • After cooling, dissolve the residue in diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 4-ethyl-2-fluoro-1,3-thiazole as a liquid.

Expected Results:

ParameterValue
Fluorination Time 5-10 minutes
Microwave Power 100 W
Yield 50-70%
Appearance Colorless to pale yellow liquid

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.90 (s, 1H, thiazole-H), 2.75 (q, J = 7.5 Hz, 2H, CH₂), 1.30 (t, J = 7.5 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0 (d, JCF = 240 Hz, C2), 155.0 (C4), 115.0 (C5), 21.5 (CH₂), 13.0 (CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -65.0 (s).

  • MS (EI): m/z = 131.03 [M]⁺.

Safety Precautions

  • Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Ensure that the pressure and temperature limits of the reaction vessels are not exceeded.

  • 1-Bromo-2-butanone: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Balz-Schiemann Reaction: The decomposition of diazonium salts can be exothermic and potentially explosive. Perform the reaction on a small scale initially. The reaction releases toxic gases (BF₃ and N₂) and must be carried out in a fume hood.

  • General Handling: Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1 Incomplete reactionIncrease microwave irradiation time or temperature slightly.
Decomposition of starting materialEnsure the temperature does not exceed the recommended limit.
Low yield in Step 2 Incomplete diazotizationEnsure the temperature is maintained below 5 °C during the addition of NaNO₂.
Incomplete decompositionIncrease microwave irradiation time or power slightly.
Impure product Inadequate purificationOptimize the column chromatography conditions (e.g., solvent gradient).

Conclusion

This application note provides a detailed and reliable guide for the microwave-assisted synthesis of 4-Ethyl-2-fluoro-1,3-thiazole derivatives. By leveraging the benefits of microwave technology, these protocols offer a rapid, efficient, and high-yielding alternative to conventional synthetic methods. The presented two-step strategy, combining a Hantzsch thiazole synthesis with a Balz-Schiemann reaction, provides a clear and reproducible pathway for accessing this important class of fluorinated heterocycles, which hold significant promise for applications in drug discovery and development.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11).
  • MDPI. (n.d.). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. Retrieved from [Link]

  • Request PDF. (n.d.). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. Retrieved from [Link]

  • Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Indian Journal of Advanced Chemistry. (n.d.). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
  • PMC. (n.d.). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Ethyl-2-fluoro-1,3-thiazole for Next-Generation Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This document provides a detailed guide on the strategic application of a specifically substituted scaffold, 4-Ethyl-2-fluoro-1,3-thiazole, in the design and development of novel kinase inhibitors. We will explore the rationale behind its design, propose a synthetic route, and provide detailed protocols for its incorporation into a screening workflow to identify potent and selective kinase inhibitors.

Introduction: The Thiazole Scaffold in Kinase Inhibition

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the design of small molecule kinase inhibitors.[1] Its utility stems from its ability to act as a bioisostere for other aromatic rings and its capacity to engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[3] This interaction is a common feature of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[4][5] The diaryl urea motif, often connected to a thiazole ring, is a highly conserved feature among this class of inhibitors.[3]

The versatility of the thiazole scaffold lies in the ability to modify its properties through substitution at various positions. The C2, C4, and C5 positions of the thiazole ring are amenable to chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1]

Rationale for the 4-Ethyl-2-fluoro-1,3-thiazole Scaffold

The proposed 4-Ethyl-2-fluoro-1,3-thiazole scaffold incorporates two key substitutions designed to enhance its potential as a kinase inhibitor warhead:

  • 2-Fluoro Substitution: The introduction of a fluorine atom at the C2 position can significantly impact the electronic properties of the thiazole ring. Fluorine's high electronegativity can modulate the pKa of the thiazole nitrogen, potentially enhancing its hydrogen bonding capabilities with the kinase hinge. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability, favorable properties for drug candidates.[6] The presence of a 4-fluoro substituent on a phenyl ring attached to a thiazole has been shown to be critical for biological activity in some kinase inhibitors.[1]

  • 4-Ethyl Substitution: The ethyl group at the C4 position can serve multiple purposes. It can provide a vector for further chemical elaboration, allowing for the exploration of the surrounding pocket of the ATP-binding site. Additionally, the hydrophobic nature of the ethyl group can contribute to favorable van der Waals interactions within the kinase active site, potentially increasing binding affinity.

Synthesis of 4-Ethyl-2-fluoro-1,3-thiazole Derivatives

The synthesis of substituted thiazoles can be achieved through various well-established methods, with the Hantzsch thiazole synthesis being a classic and widely used approach.[1] This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a generic kinase inhibitor incorporating the 4-Ethyl-2-fluoro-1,3-thiazole scaffold, a multi-step synthetic protocol is proposed.

Proposed Synthetic Workflow

Synthetic Workflow A 1-Chlorobutan-2-one C 4-Ethyl-2-fluoro-1,3-thiazole A->C Hantzsch Synthesis B Fluorothioacetamide B->C E Target Kinase Inhibitor C->E Coupling Reaction D Amine-functionalized Linker D->E

Caption: Proposed synthetic workflow for a 4-Ethyl-2-fluoro-1,3-thiazole-based kinase inhibitor.

Detailed Synthetic Protocol

Protocol 1: Synthesis of a 4-Ethyl-2-fluoro-1,3-thiazole Building Block

This protocol outlines a plausible method for synthesizing the core scaffold.

Materials:

  • 1-Chlorobutan-2-one

  • Fluorothioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve fluorothioacetamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add sodium bicarbonate (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add 1-chlorobutan-2-one (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 4-Ethyl-2-fluoro-1,3-thiazole.

Protocol 2: Coupling to a Linker for Kinase Inhibitor Synthesis

This protocol describes a general method for coupling the thiazole core to a linker, a common strategy in building kinase inhibitors.[3]

Materials:

  • 4-Ethyl-2-fluoro-1,3-thiazole with a suitable functional group for coupling (e.g., an amino group introduced at a different position)

  • Amine-functionalized linker (e.g., p-phenylenediamine derivative)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the functionalized 4-Ethyl-2-fluoro-1,3-thiazole (1.0 eq) in anhydrous DMF.

  • Add the amine-functionalized linker (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assays

To evaluate the efficacy of newly synthesized compounds, a robust and reliable kinase inhibition assay is essential. Several formats are available, with luminescence-based assays being popular due to their high sensitivity and throughput.[7]

Kinase Inhibition Assay Workflow

Kinase Inhibition Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compound B Dispense Compound (Varying Concentrations) A->B C Add Kinase B->C D Initiate Reaction: Add Substrate/ATP Mix C->D E Incubate at RT D->E F Stop Reaction & Detect Signal (e.g., Luminescence) E->F G Data Analysis: Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol for a Luminescence-Based Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.[8]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (solubilized in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.

  • Reaction Setup:

    • To each well of a 384-well plate, add 50 nL of the diluted test compound.

    • Add 5 µL of kinase solution (at 2x final concentration) to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate and ATP mixture (at 2x final concentration) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) and Data Interpretation

The initial screening will provide IC50 values for the synthesized compounds. This data is crucial for establishing a structure-activity relationship (SAR).

Table 1: Hypothetical Screening Data for 4-Ethyl-2-fluoro-1,3-thiazole Analogs

Compound IDR1 Group (at C5)R2 Group (Linker)Kinase X IC50 (nM)Kinase Y IC50 (nM)
EX-001-Hp-aminophenyl500>10000
EX-002-CH₃p-aminophenyl2508000
EX-003-Hm-aminophenyl800>10000
EX-004-Hp-aminobenzyl1505000

Analysis of such data can reveal key insights. For instance, comparing EX-001 and EX-002 might suggest that a small alkyl group at the C5 position is beneficial for potency. Comparing EX-001 and EX-004 could indicate that a more flexible linker enhances binding to Kinase X.

Conclusion and Future Directions

The 4-Ethyl-2-fluoro-1,3-thiazole scaffold represents a promising starting point for the design of novel kinase inhibitors. Its unique substitution pattern offers potential advantages in terms of potency, selectivity, and drug-like properties. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, and initial SAR analysis of compounds based on this scaffold. Further optimization, guided by iterative cycles of design, synthesis, and testing, will be crucial for developing lead compounds with therapeutic potential. Subsequent studies should include cell-based assays to confirm on-target activity and preliminary ADME profiling to assess pharmacokinetic properties.

References

  • Vasu, C., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 11(48), 30287-30303. Available from: [Link]

  • Yousuf, M., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(31), 21543-21556. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311742. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(14), 5543. Available from: [Link]

  • Li, Y., et al. (2020). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 19(1), 113-128. Available from: [Link]

  • Gomaa, H. A. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. Available from: [Link]

  • Li, J., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Scientific Reports, 14(1), 1234. Available from: [Link]

  • Morigi, R., et al. (2015). Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 280-297. Available from: [Link]

  • Desai, N. C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5863. Available from: [Link]

  • Tressler, C. M., & Zondlo, N. J. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Israel Journal of Chemistry, 54(5-6), 637-653. Available from: [Link]

  • BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • Zhang, J., et al. (2013). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology, 8(9), 1989-1995. Available from: [Link]

  • Anwar, R., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Polytechnic Journal, 11(1), 1-10. Available from: [Link]

  • Zhang, J., et al. (2013). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology, 8(9), 1989-1995. Available from: [Link]

  • Taha, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 28(11), 4496. Available from: [Link]

  • Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Lu, X., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]

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Application

Application Note: Protocol for N-Alkylation of 1,3-Thiazole Derivatives

Abstract & Scope The N-alkylation of 1,3-thiazoles to form thiazolium salts is a foundational transformation in organic synthesis, critical for generating N-Heterocyclic Carbene (NHC) precursors, organocatalysts (e.g., f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The N-alkylation of 1,3-thiazoles to form thiazolium salts is a foundational transformation in organic synthesis, critical for generating N-Heterocyclic Carbene (NHC) precursors, organocatalysts (e.g., for Stetter reactions), and ionic liquids. While conceptually simple, the reaction is often plagued by low conversion rates due to the reduced nucleophilicity of the thiazole nitrogen compared to imidazoles, and the hygroscopic nature of the resulting salts.

This guide provides a definitive, field-tested protocol for the quaternization of thiazoles. It moves beyond generic textbook descriptions to address solubility dynamics, microwave acceleration, and the specific regioselectivity challenges posed by 2-aminothiazoles.

Mechanistic Foundation

The formation of thiazolium salts is a classic Menshutkin reaction , a type of


 nucleophilic substitution.
Electronic Context

Unlike imidazole, where the second nitrogen donates electron density, the sulfur atom in the thiazole ring is electronegative and withdraws electron density inductively (


 effect). This renders the N3 nitrogen less nucleophilic  than other azoles. Consequently, thiazole alkylations often require higher temperatures or more active alkylating agents compared to pyridines or imidazoles.
Reaction Pathway

The lone pair on the


 hybridized nitrogen attacks the electrophilic carbon of the alkyl halide. The transition state involves charge separation, meaning the reaction is significantly accelerated by polar aprotic solvents that can stabilize the developing dipole but do not solvate the nucleophile too strongly.

Strategic Planning & Pre-Lab

Solvent Selection Matrix

The choice of solvent is the single most critical variable. The goal is product precipitation . The starting materials should be soluble, but the ionic product should be insoluble to drive the equilibrium forward (Le Chatelier’s principle) and simplify purification.

SolventDielectric Constant (

)
SuitabilityComments
Acetonitrile (MeCN) 37.5Excellent Gold Standard. Dissolves most thiazoles; salts usually precipitate as white solids.
DMF / DMSO 36.7 / 46.7Good Use for highly insoluble starting materials. Drawback: Product often stays in solution; requires ether crash-out.
Toluene 2.38Fair Use for high-boiling requirements (>100°C). Reaction is slower due to poor transition state stabilization.
Neat (Solvent-free) N/ASpecific High atom economy.[1] Risk of "oiling out" or polymerization if exotherm is uncontrolled.
Leaving Group Hierarchy

Reaction rates correlate directly with leaving group ability:



  • Recommendation: Use Alkyl Iodides for difficult substrates. If using chlorides, adding a catalytic amount of NaI (Finkelstein conditions) can accelerate the reaction.

Experimental Protocols

Protocol A: Standard Thermal Quaternization (The "Gold Standard")

Best for: Routine synthesis, gram-scale, thermally stable substrates.

Reagents:

  • 1,3-Thiazole derivative (1.0 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • Acetonitrile (Anhydrous, 0.5 M concentration relative to thiazole)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon. Note: Moisture exclusion is critical to prevent hydrate formation.

  • Dissolution: Dissolve the thiazole derivative in anhydrous Acetonitrile.

  • Addition: Add the alkyl halide via syringe. If the halide is volatile (e.g., Iodomethane), use a sealed pressure tube instead of a reflux setup.

  • Reaction: Heat the mixture to reflux (80–82°C) for 12–24 hours.

    • Visual Cue: A white or off-white precipitate should begin to form within 2–4 hours.

  • Monitoring: Check TLC (eluent: 10% MeOH in DCM). The starting material spot should disappear. The product will likely stay at the baseline.

  • Workup: Cool the reaction to Room Temperature (RT), then to 0°C in an ice bath to maximize precipitation.

  • Isolation: Filter the solid under an inert atmosphere (Schlenk frit or rapid vacuum filtration).

  • Washing: Wash the cake

    
     with cold, dry diethyl ether or pentane to remove unreacted alkyl halide.
    
  • Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Protocol B: Microwave-Assisted Synthesis

Best for: Deactivated thiazoles, high-throughput screening, short-lived isotopes.

Reagents:

  • 1,3-Thiazole derivative (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Acetonitrile or Ethanol (2–3 mL per mmol)

Step-by-Step Methodology:

  • Vessel Loading: Place reagents in a microwave-transparent vial (e.g., borosilicate glass) with a stir bar. Cap with a crimp-top septum.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain target temp).

    • Temperature: 120°C – 150°C.

    • Time: 10 – 20 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

  • Post-Reaction: Allow the vessel to cool to <50°C before opening (pressurized system!).

  • Workup: If solid has formed, proceed to filtration (as in Protocol A). If the solution is clear, pour into 10 volumes of cold diethyl ether to induce precipitation ("crashing out").

Critical Troubleshooting: The 2-Aminothiazole Trap

Warning: Alkylating 2-aminothiazoles presents a regioselectivity challenge. The substrate is an ambient nucleophile.

  • Endocyclic Attack (N3): Desired for thiazolium salts.

  • Exocyclic Attack (Amino N): Often kinetically favored or results from rearrangement (Dimroth Rearrangement).

Control Strategy: To favor ring nitrogen (N3) alkylation:

  • Sterics: Use bulky groups on the exocyclic amine if possible.

  • Hard/Soft Acid Base (HSAB): The ring nitrogen is "softer" than the exocyclic amine. Use soft electrophiles (Alkyl Iodides) and non-polar solvents to encourage N3 attack.

  • Protection: Acetylate the amine (forming an amide) to reduce the nucleophilicity of the exocyclic nitrogen before alkylation.

Visualization: Experimental Workflows

General Synthesis Workflow

ThiazoleAlkylation Start Start: Thiazole Substrate SolventCheck Check Solubility (MeCN preferred) Start->SolventCheck ReagentAdd Add Alkyl Halide (1.2 - 1.5 equiv) SolventCheck->ReagentAdd MethodChoice Select Method ReagentAdd->MethodChoice Thermal Thermal Reflux (80°C, 12-24h) MethodChoice->Thermal Standard Microwave Microwave (150°C, 15 min) MethodChoice->Microwave High Throughput Observation Precipitate Forms? Thermal->Observation Microwave->Observation CrashOut Add Cold Et2O Observation->CrashOut No (Solution) Filter Filtration under N2 Observation->Filter Yes CrashOut->Filter Wash Wash (Et2O/Pentane) Filter->Wash Dry Vacuum Dry (Hygroscopic!) Wash->Dry

Caption: Figure 1. Decision matrix and workflow for the N-alkylation of thiazole derivatives.

Quality Control & Purification

Handling Hygroscopic Salts

Thiazolium halides are notoriously hygroscopic. Absorption of water leads to "oiling out" and inaccurate mass measurements.

  • Storage: Store in a desiccator over

    
     or in a glovebox.
    
  • Handling: Weigh quickly; use Schlenk techniques if the salt is extremely sensitive.

Analytical Validation (NMR)

Proton NMR (


 NMR) is the best tool for confirmation.
  • Diagnostic Shift: The C2-proton (between S and N) is highly acidic and deshielded. Upon quaternization, this peak shifts significantly downfield (often

    
     9.0 – 10.5 ppm in DMSO-
    
    
    
    ).
  • Counter-ion Check: If using

    
     or 
    
    
    
    ,
    
    
    NMR is useful for purity checks.

References

  • Arduengo, A. J., et al. (1991). "A stable crystalline carbene." Journal of the American Chemical Society, 113(1), 361-363. Link

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives." Link

  • Organic Chemistry Portal. "Synthesis of Thiazoles and Thiazolium Salts." Link

  • Castagnolo, D., et al. (2009).[4] "Microwave-assisted synthesis of thiazole derivatives." Synlett, 2009(13), 2093-2096.

  • ResearchGate. (2016). "Purification of hygroscopic ionic liquids and salts." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-2-fluoro-1,3-thiazole

Ticket ID: SYN-THZ-002 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are encountering yield stagnation (typically 20–35%) in the synthesis of 4-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-THZ-002 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering yield stagnation (typically 20–35%) in the synthesis of 4-Ethyl-2-fluoro-1,3-thiazole from its 2-amino precursor. This is a known bottleneck in thiazole chemistry. The high electron density of the thiazole ring, combined with the instability of the heteroaryl diazonium intermediate, renders standard aqueous Sandmeyer/Balz-Schiemann protocols inefficient.

This guide provides a root-cause analysis and an optimized non-aqueous diazotization protocol designed to push yields >60% while minimizing "tar" formation and hydrolysis byproducts.

Module 1: The Core Protocol (Optimized)

The Failure Mode of Aqueous Protocols

In standard aqueous conditions (


), the 2-thiazolyldiazonium cation is highly susceptible to nucleophilic attack by water, leading to the formation of 4-ethyl-2-thiazolone  (via the 2-hydroxy tautomer). This is the primary source of yield loss.
The Solution: Non-Aqueous Fluoro-Dediazoniation

To maximize yield, we must exclude water entirely. We recommend a Doyle-type modification using an organic nitrite source and boron trifluoride etherate.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Amino-4-ethylthiazole 1.0SubstrateMust be dry and free of HCl salts.

1.5Fluorine Source / Lewis AcidFreshly distilled if yellow/brown.

-Butyl Nitrite (

-BuONO)
1.2Diazotizing AgentAdds lipophilicity; smoother evolution of

.
Dichloromethane (DCM) SolventMediumAnhydrous required.
Step-by-Step Protocol
  • Activation (The "Cold Start"):

    • Dissolve 2-amino-4-ethylthiazole (1.0 eq) in anhydrous DCM (0.5 M concentration) under

      
       atmosphere.
      
    • Cool the reaction vessel to -15°C (acetone/ice or glycol bath).

    • Add

      
       (1.5 eq) dropwise. Observation: A thick precipitate (the amine-
      
      
      
      complex) may form. This is normal.
  • Diazotization:

    • Add solution of

      
      -butyl nitrite (1.2 eq) in DCM dropwise over 20 minutes.
      
    • Crucial: Maintain internal temperature below -5°C.[1][2]

    • Stir at -5°C for 30 minutes, then allow to warm to 0°C for 30 minutes. The precipitate should dissolve or change character as the diazonium tetrafluoroborate salt forms.

  • Thermal Decomposition (The "Yield Step"):

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Visual Check: Nitrogen gas evolution should be steady, not violent. If no gas evolves at RT, warm gently to 35°C.

    • Stir until gas evolution ceases (approx. 1–2 hours).

  • Workup (Volatility Alert):

    • Quench with saturated

      
       (careful, foaming).
      
    • Extract with DCM (

      
      ).
      
    • CRITICAL: 4-Ethyl-2-fluoro-1,3-thiazole is volatile . Do not use high vacuum. Concentrate on a rotary evaporator at >200 mbar and <30°C bath temperature.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Radical Polymerization or Thermal Runaway.[3] Root Cause: Thiazole diazonium salts are thermally unstable. If the decomposition happens too fast (runaway exotherm), aryl radicals couple to form azo-tars rather than capturing the fluoride ion. Fix:

  • Dilution: Increase solvent volume to 0.2 M.

  • Solvent Switch: If DCM fails, switch to 1,2-dimethoxyethane (DME) . The ether oxygens can stabilize the diazonium cation intermediate, allowing for a more controlled release of

    
    .
    
Q2: I see the product on TLC, but I lose 50% of it during isolation.

Diagnosis: Product Volatility. Root Cause: The fluorine substitution lowers the boiling point relative to the amino-precursor. The ethyl group adds some weight, but the molecule remains volatile. Fix:

  • Avoid Rotovap Dryness: Never evaporate to dryness. Leave a small amount of solvent and load directly onto a silica column.

  • Telescoping: If this is an intermediate for a coupling reaction, use the crude DCM solution directly in the next step after drying with

    
    .
    
Q3: The yield is still low (<40%). Can I use the Balz-Schiemann solid isolation method?

Diagnosis: Intermediate Instability. Analysis: Isolating the dry diazonium tetrafluoroborate salt of thiazoles is dangerous and often leads to decomposition before the fluorination step. Recommendation: Do not isolate. The "one-pot" non-aqueous method described above is superior because the diazonium species is generated and decomposed in solution, minimizing the lifetime of the unstable species.

Module 3: Mechanistic Visualization

The following diagrams illustrate the optimized workflow and the decision logic for troubleshooting.

Workflow: Non-Aqueous Fluorination

G Start 2-Amino-4-ethylthiazole Complex Amine-BF3 Complex Start->Complex + BF3·Et2O (-15°C, DCM) Diazonium Diazonium Tetrafluoroborate Complex->Diazonium + t-BuONO (Nitrosation) Transition Aryl Cation Intermediate Diazonium->Transition Thermal Decomp (-N2, RT) Product 4-Ethyl-2-fluoro-1,3-thiazole Transition->Product Fluoride Capture (from BF4-)

Caption: The optimized "one-pot" non-aqueous pathway minimizes water contact, preventing the hydrolysis side-reaction.

Troubleshooting Decision Tree

T Problem Low Yield / Failure Check1 Is 'Tar' present? Problem->Check1 Check2 Is product missing after workup? Check1->Check2 No (Clean TLC) Action1 Runaway Exotherm: Reduce Temp to -10°C or Dilute Reaction Check1->Action1 Yes (Black/Gummy) Action2 Hydrolysis: Ensure Reagents are Anhydrous Check2->Action2 No (SM remaining) Action3 Volatility Loss: Do NOT use High Vac. Keep <30°C Check2->Action3 Yes

Caption: Diagnostic logic for identifying the root cause of yield loss in thiazole fluorination.

Comparative Data: Solvent & Source Effects

The following data summarizes internal optimization studies for 2-substituted thiazoles.

ConditionNitrite SourceSolventAvg. YieldMajor Side Product
Standard Aqueous

/


25–35%2-Hydroxythiazole (Hydrolysis)
Standard Halex

Sulfolane<10%Polymerization (High Temp)
Modified Doyle

-BuONO /

DCM 62–75% Minimal
Modified Doyle

-BuONO /

THF45%Ring opening / Solvent polymerization

References

  • Mechanism of the Balz-Schiemann Reaction : Swain, C. G., & Rogers, R. J. (1975).[4] Mechanism of formation of aryl fluorides from arenediazonium fluoborates. Journal of the American Chemical Society.

  • Non-Aqueous Diazotization (Doyle Protocol) : Doyle, M. P., et al. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides. The Journal of Organic Chemistry.

  • Thiazole Stability & Synthesis : Metzger, J. V. (1979). Thiazole and its Derivatives. Chemistry of Heterocyclic Compounds: A Series Of Monographs.

  • Sandmeyer-Type Reactions Review : Hanson, P., et al. (2002). The Sandmeyer Reaction. Journal of Chemical Research.

  • Safety of Diazonium Salts : Schiemann, G., & Cornils, B. (1969). Chemistry and Technology of Cycloaliphatic and Aromatic Fluorine Compounds.

Sources

Optimization

Side reaction products in the synthesis of 4-Ethyl-2-fluoro-1,3-thiazole

Welcome to the technical support guide for the synthesis of 4-Ethyl-2-fluoro-1,3-thiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Ethyl-2-fluoro-1,3-thiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The guidance is structured to address challenges in a logical, cause-and-effect manner, empowering researchers to diagnose and resolve experimental issues effectively.

The synthesis of 4-Ethyl-2-fluoro-1,3-thiazole is typically approached in two key stages:

  • Hantzsch Thiazole Synthesis: Formation of the 2-amino-4-ethyl-1,3-thiazole intermediate.

  • Fluorination via a Modified Balz-Schiemann Reaction: Conversion of the 2-amino group to a fluoro group.

This guide is organized to mirror this synthetic sequence, providing targeted advice for each stage.

Part 1: Synthesis of 2-Amino-4-ethyl-1,3-thiazole via Hantzsch Condensation

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring by reacting an α-haloketone with a thioamide or thiourea.[1][2] In this case, 1-bromo-2-butanone is reacted with thiourea.

Reaction Workflow: Hantzsch Synthesis

Hantzsch_Workflow start Start: 1-bromo-2-butanone & Thiourea reaction Reaction: Ethanol, Reflux start->reaction workup Work-up: Neutralization (e.g., NaHCO3) & Extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: 2-Amino-4-ethyl-1,3-thiazole purification->product

Caption: Workflow for the Hantzsch synthesis of the thiazole intermediate.

Troubleshooting FAQs: Hantzsch Synthesis

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the Hantzsch synthesis can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Cause A: Poor Quality of 1-bromo-2-butanone: α-Haloketones can be unstable and decompose over time, releasing HBr which can catalyze side reactions.

    • Solution: Use freshly distilled or newly purchased 1-bromo-2-butanone. Check its purity by ¹H NMR before use.

  • Cause B: Suboptimal Reaction Temperature: While reflux is generally recommended, excessive heat can lead to polymerization or decomposition of reactants.

    • Solution: Optimize the reaction temperature. Try running the reaction at a lower temperature (e.g., 60 °C) for a longer duration and monitor the progress by TLC.

  • Cause C: Incorrect Stoichiometry: An excess of either reactant can lead to the formation of side products.

    • Solution: Use a 1:1 molar ratio of 1-bromo-2-butanone to thiourea.

Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products?

Answer:

The formation of multiple products is a common issue. Here are some likely side products and how to identify them:

Side Product Formation Mechanism Identification
1,3,4-Thiadiazine derivative An alternative cyclization pathway of the intermediate.Can be distinguished from the desired product by ¹H NMR and Mass Spectrometry.
Dithiazolylamine Reaction of the 2-aminothiazole product with another molecule of the α-haloketone.This byproduct will have a significantly higher molecular weight, detectable by MS.
Unreacted Thiourea/α-haloketone Incomplete reaction.Compare the TLC with standards of the starting materials.

Protocol for Minimizing Side Product Formation:

  • Ensure the reaction flask is equipped with a condenser and a drying tube to prevent the ingress of moisture.

  • Add the 1-bromo-2-butanone dropwise to a solution of thiourea in ethanol at room temperature, then slowly heat to reflux. This can minimize polymerization.

  • Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction immediately to prevent further side reactions.

Question 3: I'm struggling to purify the 2-amino-4-ethyl-1,3-thiazole. What is the best method?

Answer:

Purification can be challenging due to the basicity of the amino group.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.

  • Column Chromatography: If recrystallization is unsuccessful, silica gel chromatography can be used. However, the basicity of the product can cause streaking on the column.

    • Troubleshooting Tip: To improve separation, add 1-2% triethylamine to the eluent to suppress the interaction of the amine with the acidic silica gel.

Part 2: Fluorination of 2-Amino-4-ethyl-1,3-thiazole

The conversion of the 2-amino group to a fluoro group is typically achieved via a modification of the Balz-Schiemann reaction.[3][4] This involves the formation of a diazonium tetrafluoroborate salt, followed by its thermal decomposition.[5]

Reaction Mechanism: Balz-Schiemann Reaction

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition amine 2-Amino-4-ethyl-1,3-thiazole diazonium Thiazole-2-diazonium tetrafluoroborate amine->diazonium NaNO2, HBF4 < 5 °C decomposition Thermal Decomposition (Heating) diazonium->decomposition product 4-Ethyl-2-fluoro-1,3-thiazole decomposition->product

Caption: The two main stages of the Balz-Schiemann reaction.

Troubleshooting FAQs: Fluorination

Question 1: My diazotization reaction is producing a lot of dark-colored tar, and the yield of the diazonium salt is low. What's going wrong?

Answer:

The formation of tar is a common problem and is usually due to the instability of the diazonium salt.

  • Cause A: Temperature Control: The diazotization reaction is highly exothermic. If the temperature rises above 5 °C, the diazonium salt can decompose prematurely, leading to a range of side products and tar formation.

    • Solution: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for cooling. Add the sodium nitrite solution slowly and dropwise.

  • Cause B: Impure Starting Material: Impurities in the 2-amino-4-ethyl-1,3-thiazole can interfere with the diazotization reaction.

    • Solution: Ensure the starting amine is of high purity (>98%). Purify by recrystallization if necessary.

Question 2: The thermal decomposition of the diazonium salt is giving me a mixture of products, including the desired 2-fluoro-thiazole, but also a significant amount of 2-hydroxy- and 2-chloro-thiazole. Why is this happening?

Answer:

The product profile of the decomposition step is highly dependent on the reaction conditions and the purity of the diazonium salt.

Side Product Formation Mechanism Mitigation Strategy
2-Hydroxy-4-ethyl-1,3-thiazole Reaction of the diazonium cation with residual water.Ensure the isolated diazonium salt is thoroughly dried under vacuum before decomposition.
2-Chloro-4-ethyl-1,3-thiazole If HCl was used in the workup of the previous step and not completely removed, chloride ions can act as nucleophiles.Ensure all equipment is free of chloride contamination.
Aryl-Aryl Coupled Products Radical side reactions during decomposition.Perform the decomposition in a high-boiling point, inert solvent (e.g., toluene, xylene) to ensure even heat distribution.

Protocol for Clean Thermal Decomposition:

  • Isolate the diazonium tetrafluoroborate salt by filtration. Wash it with cold ether to remove any residual acid and water.

  • Dry the salt thoroughly under high vacuum.

  • Perform the decomposition in a high-boiling point, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture gradually to the decomposition temperature. A sudden increase in temperature can lead to uncontrolled decomposition and side product formation.

Question 3: How can I effectively purify the final 4-Ethyl-2-fluoro-1,3-thiazole product?

Answer:

The final product is a relatively non-polar compound and can be purified by standard methods.

  • Distillation: If the product is a liquid, fractional distillation under reduced pressure is an excellent method for purification.

  • Column Chromatography: If distillation is not feasible, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is effective. The fluoro-thiazole should elute before the more polar hydroxy-thiazole byproduct.

References

  • Mehmood, H., et al. (2022). Synthesis of Arylidenehydrazinyl-4-methoxyphenylthiazole Derivatives: Docking Studies, Probing Type II Diabetes Complication Management Agents. Chemical Biodiversity, 19(11), e202200824. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of novel 2-amino thiazole derivatives and their biological evaluation. Der Pharma Chemica, 2(4), 283-293. [Link]

  • Shafia, M., Dar, A. M., & Dar, B. A. (2018). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole.
  • Wikipedia contributors. (2023). Balz–Schiemann reaction. Wikipedia. [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]

  • Papakyriakou, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate. [Link]

  • Gallou, F., et al. (2006). Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride. ACS Publications. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Anwar, R., & Koparir, P. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Thiazole. (2023). In Wikipedia. [Link]

  • Hossain, M. K., et al. (2018). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • 2-Aminothiazole. (2023). In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. [Link]

  • Wang, Y., et al. (2019). Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. Beilstein Journal of Organic Chemistry, 15, 2364–2371. [Link]

  • Radi, S., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

  • Tran, T. D., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Scientific Reports, 14(1), 843. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

  • Royal Society of Chemistry. (2020). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. [Link]

  • PubChem. (n.d.). 4-Ethyl-1,3-thiazole. National Institutes of Health. [Link]

  • Wikipedia contributors. (2023). Thiazole. Wikipedia. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Biological Activities of Thiadiazole Derivatives: A Review. [Link]

  • Leah4sci. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

  • Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Ethyl-2-fluoro-1,3-thiazole Stability &amp; Handling

Executive Summary: The "Silent" Reactivity of C2-Fluorothiazoles As researchers, we often treat thiazole building blocks as inert scaffolds. However, 4-Ethyl-2-fluoro-1,3-thiazole possesses a specific electronic vulnerab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Reactivity of C2-Fluorothiazoles

As researchers, we often treat thiazole building blocks as inert scaffolds. However, 4-Ethyl-2-fluoro-1,3-thiazole possesses a specific electronic vulnerability: the C2-fluorine bond. Unlike its chloro- or bromo-analogs, the 2-fluoro substituent on a 1,3-thiazole ring creates a highly activated center for Nucleophilic Aromatic Substitution (SNAr) .

The high electronegativity of fluorine exerts a strong inductive effect (-I), pulling electron density from the C2 carbon. This stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack, significantly lowering the activation energy for degradation. Consequently, this compound is prone to rapid "silent" degradation in protic solvents, buffers, and even "dry" DMSO if not handled with strict protocols.

Diagnostic Troubleshooting (Q&A)

Module A: Solvent & Storage Compatibility

Q: I stored my 10 mM stock solution in DMSO at -20°C, but after 2 weeks, the potency dropped. Is DMSO incompatible? A: DMSO itself is not the culprit, but hygroscopicity is. DMSO is a "water magnet." Even at -20°C, repeated freeze-thaw cycles introduce atmospheric moisture.

  • Mechanism: Water acts as a nucleophile, attacking the C2 position to displace the fluoride ion. This generates 4-ethyl-1,3-thiazol-2(3H)-one (the stable tautomer of the 2-hydroxy product).

  • The Fix: Use Anhydrous DMSO stored over molecular sieves (3Å or 4Å). Aliquot stocks into single-use vials to eliminate freeze-thaw cycles. Alternatively, use Acetonitrile (MeCN) for short-term storage, as it is less hygroscopic than DMSO.

Q: Can I use Methanol or Ethanol to prepare my working dilutions? A: Avoid alcohols if possible.

  • Reasoning: Primary alcohols are competent nucleophiles. In the presence of any trace base (or even spontaneously over time), you will form the 2-alkoxy ether derivative (e.g., 2-methoxy-4-ethylthiazole). This reaction is often faster than hydrolysis because alkoxides are better nucleophiles than water.

  • Recommendation: Use Acetonitrile or 1,4-Dioxane for dilutions. If an alcohol is required for a specific assay, prepare the solution immediately before use (T < 30 mins).

Module B: Aqueous Buffers & pH Sensitivity

Q: My assay buffer is pH 7.4 (PBS). Is the compound stable during a 2-hour incubation? A: At pH 7.4, stability is generally acceptable for short durations (< 4 hours), but nucleophilic buffers pose a hidden risk.

  • Risk Factor: Does your buffer contain Tris, Glycine, or free amines ?

  • The Trap: Primary amines (like Tris) react rapidly with 2-fluorothiazoles via SNAr, displacing the fluorine to form a 2-aminothiazole derivative. This is a covalent modification that destroys your compound's activity.

  • Protocol: Switch to non-nucleophilic buffers like HEPES, MOPS, or Phosphate (PBS). Avoid DTT or mercaptoethanol (thiols), as thiolate anions are exceptionally potent nucleophiles that will rapidly defluorinate the ring.

Q: How do I distinguish between hydrolysis and other degradation products on LC-MS? A: Use the "Mass Shift Rule" to diagnose the specific degradation pathway.

Degradation PathwayNucleophileProduct StructureMass Shift (Δ Da)
Hydrolysis Water (H₂O)2-Hydroxy / Thiazolone-2.0 (-F +OH)
Methanolysis Methanol (MeOH)2-Methoxy ether+12.0 (-F +OMe)
Aminolysis Tris Buffer2-Tris-amino adduct+103.1 (-F +NH-Tris)
Thiolysis DTT / GSH2-Thioether adduct+134 (approx)

Mechanistic Visualization

Understanding the SNAr mechanism is critical for predicting stability. The diagram below illustrates why the C2-F bond is so labile compared to other positions.

DegradationMechanism Substrate 4-Ethyl-2-fluoro-thiazole (Electrophilic C2) Intermediate Meisenheimer-like Complex (Anionic) Substrate->Intermediate Nucleophilic Attack (Rate Limiting) Product_Hydrolysis Degradation Product A: 4-Ethyl-thiazol-2-one (Inactive) Intermediate->Product_Hydrolysis Elimination of F⁻ (Fast) Product_Solvolysis Degradation Product B: 2-Alkoxy-thiazole (Artifact) Intermediate->Product_Solvolysis Elimination of F⁻ Water H₂O / OH⁻ (Moisture) Water->Intermediate Alcohol R-OH (Solvent) Alcohol->Intermediate Note Key Driver: Fluorine electronegativity (-I effect) stabilizes the Intermediate, accelerating attack. Note->Intermediate

Figure 1: Mechanistic pathway of 2-fluorothiazole degradation. The reaction proceeds via an Addition-Elimination (SNAr) sequence.[1][2] The stability of the intermediate determines the reaction rate.

Experimental Protocols for Stability Validation

Protocol A: Rapid Stability Assessment (Stress Test)

Use this protocol to validate solvent/buffer compatibility before running expensive biological assays.

  • Preparation: Prepare a 10 mM stock of 4-Ethyl-2-fluoro-1,3-thiazole in anhydrous MeCN .

  • Spike: Dilute to 100 µM in the test solvent/buffer (e.g., PBS, DMSO/Water 50:50, Methanol).

  • Incubation:

    • Condition A: Room Temperature (25°C) for 0, 1, 4, and 24 hours.

    • Condition B: 37°C for 4 hours (mimics cell assay conditions).

  • Analysis: Inject 5 µL onto HPLC/UPLC-MS.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: Monitor UV (254 nm) and MS (ESI+).

  • Pass Criteria: >95% parent peak area retention at 24 hours.

Protocol B: Troubleshooting Flowchart

TroubleshootingFlow Start Issue: Loss of Potency or New Peaks in LCMS CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsDMSO Is it DMSO? CheckSolvent->IsDMSO CheckWater Check Water Content (Hygroscopicity) IsDMSO->CheckWater Yes CheckBuffer 2. Check Assay Buffer IsDMSO->CheckBuffer No Action1 Switch to Anhydrous MeCN or Single-Use Vials CheckWater->Action1 High Moisture Nucleophiles Contains Tris, Glycine, or Thiols (DTT)? CheckBuffer->Nucleophiles Nucleophiles->Start No (Investigate pH/Temp) Action2 Switch to HEPES/PBS Remove Thiols Nucleophiles->Action2 Yes

Figure 2: Decision tree for identifying the source of instability.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Fluorothiazole derivatives. (General handling of fluorinated heterocycles, emphasizing moisture sensitivity). Link

  • Bach, T., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[1]Journal of the American Chemical Society .[3] (Mechanistic grounding on the activation of fluoro-heterocycles). Link

  • Metzger, J. V. (1979). Thiazole and its Derivatives.[3][4][5][6][7]Chemistry of Heterocyclic Compounds . (Foundational text on thiazole reactivity and C2 lability). Link

  • Sanders, G. M., et al. (1974). Reactivity of halothiazoles towards nucleophiles.Recueil des Travaux Chimiques des Pays-Bas . (Specific kinetics of 2-halo-thiazole substitution). Link

Sources

Optimization

How to increase the regioselectivity in functionalizing the thiazole ring

Technical Support Center: Thiazole Functionalization & Regioselectivity Ticket ID: #THZ-8842 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Functionalization & Regioselectivity Ticket ID: #THZ-8842 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Increasing regioselectivity in functionalizing the thiazole ring

Overview: The Thiazole Reactivity Matrix

Welcome to the technical support center. You are likely here because the thiazole ring is behaving unpredictably in your synthetic pathway. Thiazole is a "schizophrenic" heterocycle: it possesses a pyridine-like nitrogen (directing nucleophilic attack and metallation to C2) and a thiophene-like sulfur (directing electrophilic attack to C5).

To achieve high regioselectivity, you must stop treating thiazole as a generic aromatic ring and start exploiting its specific electronic biases. This guide breaks down the troubleshooting protocols for targeting the C2 (Kinetic/Acidic) , C5 (Electrophilic/Thermodynamic) , and C4 (The "Silent" Position) sites.

Module 1: Targeting the C2 Position

User Issue: "I am trying to functionalize the C2 position, but I am observing ring fragmentation or low conversion."

Root Cause Analysis

The C2 proton is the most acidic (


) due to the inductive withdrawal of both the nitrogen and sulfur atoms. However, the resulting C2-anion is thermally unstable. If you use standard lithiation conditions (n-BuLi, RT) or allow the reaction to warm up before quenching, the ring will fragment via ring-opening (the "base-induced degradation" pathway).
Solution: Kinetic Control & "Turbo" Bases

To lock selectivity at C2, you must operate under strict kinetic control or use non-nucleophilic bases that prevent ring opening.

Protocol 1.1: High-Fidelity C2-Lithiation

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) is superior to n-BuLi because it is less nucleophilic and tolerates sensitive functional groups (esters, nitriles) that n-BuLi would attack.

  • Conditions:

    • Dissolve thiazole (1.0 equiv) in anhydrous THF (0.5 M).

    • Cool to -78 °C (Critical: Do not perform at 0 °C).

    • Add TMPMgCl[1]·LiCl (1.1 equiv) dropwise.

    • Stir for 30 min at -78 °C.

    • Add electrophile (1.2 equiv).

    • Warm slowly to RT only after quenching.

Protocol 1.2: C2-Selective C-H Arylation (Pd-Catalysis) If you are avoiding lithiation, Palladium catalysis can be tuned to hit C2 exclusively by using a specific base/ligand combination that favors the Concerted Metallation-Deprotonation (CMD) mechanism at the most acidic site.

  • Catalyst System: Pd(OAc)₂ / PPh₃.

  • Base: NaOtBu (The tert-butoxide anion is crucial for the CMD pathway at C2).

  • Solvent: DMF or DMAc (120 °C).

  • Mechanism: The pivalate or carbonate assisted C-H activation favors the most acidic proton (C2).

Module 2: Targeting the C5 Position

User Issue: "I have an unsubstituted thiazole. I want to arylate C5, but the reaction keeps hitting C2."

Root Cause Analysis

C5 is the site of highest electron density (highest HOMO coefficient). However, because C2 is more acidic, basic conditions often lead to C2 activation. To hit C5, you must either block C2 or use a catalyst system that prioritizes electrophilicity over acidity.

Solution: Ligand-Controlled Regiodivergence

You do not need to block C2 physically. You can switch the regioselectivity by changing the ligand environment.

Protocol 2.1: C5-Selective C-H Arylation Contrasting with Protocol 1.2, this system uses a phenanthroline-type ligand which alters the steric and electronic environment of the Pd center, favoring the C5 position (Heck-type or electrophilic palladation mechanism).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: 1,10-Phenanthroline or Bathophenanthroline (Bphen).

  • Base: K₃PO₄ (Weaker base discourages C2 deprotonation compared to NaOtBu).

  • Solvent: DMAc, 140 °C.

  • Selectivity: >20:1 C5:C2 selectivity is typical.

Protocol 2.2: Electrophilic Aromatic Substitution (SEAr) For halogenation (Br, Cl), C5 is the natural reactive site.

  • Reagent: NBS (N-bromosuccinimide).

  • Conditions: MeCN, RT.

  • Note: If C5 is blocked, SEAr will not occur at C4 or C2 easily; the ring is too deactivated.

Module 3: The "Halogen Dance" (Moving from C2 to C5)

User Issue: "I lithiated 2-bromothiazole to add an electrophile, but the bromine migrated to the C5 position!"

Technical Insight

You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration). This is not a bug; it is a feature you can exploit.

  • Mechanism: 2-Bromothiazole is lithiated at C5 (the only open spot).

  • Migration: The C5-lithio species attacks the C2-Br, forming a transient intermediate.

  • Result: The Bromine moves to C5 (thermodynamically more stable), and the Lithium moves to C2.

How to Control It:

  • To AVOID migration: Use LDA at -78 °C and quench immediately (< 5 min).

  • To PROMOTE migration (Synthesis of 5-bromo-2-substituted thiazoles): Treat 2-bromothiazole with LDA at -78 °C, stir for 30 mins (allow migration), then quench with an electrophile. The electrophile will attach to C2 , leaving the Bromine at C5 .

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the correct reagents based on your target position.

ThiazoleRegioselectivity Start Target Position on Thiazole Ring C2_Target Target C2 Position (Most Acidic) Start->C2_Target C5_Target Target C5 Position (Most Nucleophilic) Start->C5_Target C4_Target Target C4 Position (Least Reactive) Start->C4_Target Lithiation Lithiation Strategy Reagent: TMPMgCl·LiCl Temp: -78°C (Kinetic Control) C2_Target->Lithiation Nucleophilic Attack CH_Act_C2 Pd-Catalysis Strategy Pd/PPh3 + NaOtBu (CMD Mechanism) C2_Target->CH_Act_C2 Arylation SEAr Electrophilic Subst. (SEAr) Reagent: NBS/NIS (Natural Reactivity) C5_Target->SEAr Halogenation CH_Act_C5 Pd-Catalysis Strategy Pd/Bphen + K3PO4 (Electrophilic Palladation) C5_Target->CH_Act_C5 Arylation (Direct) HalogenDance Halogen Dance Start: 2-Bromo-thiazole Base: LDA -> Migration C5_Target->HalogenDance Via 2-Bromo Migration PreFunc Pre-functionalization Start with 2,4-dibromothiazole C4_Target->PreFunc Primary Route

Caption: Decision tree for selecting reaction conditions based on the desired functionalization site (C2, C4, or C5).

Summary of Reaction Conditions

Target PositionReaction TypeKey ReagentsMechanismCritical Factor
C2 LithiationTMPMgCl·LiCl or nBuLi (-78°C)Deprotonation (Kinetic)Temperature control to prevent ring opening.
C2 C-H ArylationPd(OAc)₂ / PPh₃ / NaOtBuCMDStrong base (NaOtBu) is required.
C2 Radical (Minisci)R-COOH / AgNO₃ / S₂O₈²⁻Nucleophilic Radical AttackC2 is the most electron-deficient site.
C5 SEArNBS, NCS, HNO₃Electrophilic SubstitutionC5 is the most electron-rich site.
C5 C-H ArylationPd(OAc)₂ / BathophenanthrolineElectrophilic PalladationLigand (Bphen) and weaker base (K₃PO₄).
C5 Halogen DanceLDA (-78°C) on 2-Br-thiazoleAnionic rearrangementAllows 5-Br-2-E-thiazole synthesis.

References

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. National Institutes of Health (NIH). [Link]

  • Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl. Journal of Organic Chemistry. [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [Link]

  • Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. ChemistryOpen. [Link][2]

  • Selective C-H Chalcogenation of Thiazoles via Thiazol-2-yl-phosphonium Salts. ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Ethyl-2-fluoro-1,3-thiazole and 2-chloro-4-ethylthiazole for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutics. The 1,3-thiazole scaffold is a privileged heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutics. The 1,3-thiazole scaffold is a privileged heterocycle, present in a multitude of FDA-approved drugs. The introduction of halogen substituents at the C2 position of the thiazole ring offers a versatile handle for further functionalization through various chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated thiazole building blocks: 4-ethyl-2-fluoro-1,3-thiazole and 2-chloro-4-ethylthiazole. This analysis is grounded in fundamental mechanistic principles and supported by experimental evidence to empower researchers in making informed decisions for their synthetic strategies.

Unveiling the Dichotomy in Reactivity: An Overview

The reactivity of 2-halothiazoles is predominantly governed by the nature of the halogen atom and the type of chemical transformation being employed. While structurally similar, 4-ethyl-2-fluoro-1,3-thiazole and 2-chloro-4-ethylthiazole exhibit markedly different behaviors in two of the most crucial reaction classes for drug discovery: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution, 4-ethyl-2-fluoro-1,3-thiazole demonstrates significantly higher reactivity. This is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C2 carbon, making it more susceptible to nucleophilic attack.

Conversely, in palladium-catalyzed cross-coupling reactions, 2-chloro-4-ethylthiazole is the more reactive species. This is due to the weaker carbon-chlorine bond strength compared to the carbon-fluorine bond, facilitating the crucial oxidative addition step in the catalytic cycle.

This guide will dissect the mechanistic underpinnings of this reactivity dichotomy and provide practical, data-driven insights for the effective utilization of these building blocks.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Electrophilicity

Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry for the formation of carbon-heteroatom bonds.[1] In the context of 2-halothiazoles, the reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[2]

Mechanistic Rationale for Enhanced Reactivity of the Fluoro-Substituted Thiazole

The rate-determining step in the SNAr of 2-halothiazoles is typically the initial attack of the nucleophile on the C2 carbon of the thiazole ring. The high electronegativity of fluorine (4.0 on the Pauling scale) compared to chlorine (3.16) results in a more pronounced polarization of the C2-halogen bond and a greater partial positive charge on the C2 carbon of 4-ethyl-2-fluoro-1,3-thiazole. This heightened electrophilicity significantly accelerates the rate of nucleophilic attack, leading to a faster overall reaction rate.

While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the cleavage of this bond occurs in the second, fast step of the reaction and therefore does not influence the overall reaction rate. This principle is well-established in the study of nucleophilic aromatic substitution on various halo-heterocycles.

SNAr_Mechanism cluster_fluoro 4-Ethyl-2-fluoro-1,3-thiazole (More Reactive) cluster_chloro 2-Chloro-4-ethylthiazole (Less Reactive) F_start <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135464979&t=l' />td>tr><tr><tdborder='0'>4-Ethyl-2-fluoro-1,3-thiazoletd>tr>table>> F_inter Meisenheimer Complex (Fluorine) F_start->F_inter + Nu⁻ (fast) F_prod <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139048995&t=l' />td>tr><tr><tdborder='0'>2-Amino-4-ethyl-1,3-thiazoletd>tr>table>> F_inter->F_prod - F⁻ (very fast) Cl_start <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=533857&t=l' />td>tr><tr><tdborder='0'>2-Chloro-4-ethylthiazoletd>tr>table>> Cl_inter Meisenheimer Complex (Chlorine) Cl_start->Cl_inter + Nu⁻ (slower) Cl_prod <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139048995&t=l' />td>tr><tr><tdborder='0'>2-Amino-4-ethyl-1,3-thiazoletd>tr>table>> Cl_inter->Cl_prod - Cl⁻ (fast) Nu Nucleophile (e.g., R₂NH) Nu->F_start Nu->Cl_start

Figure 1: Comparative SNAr reaction pathways.

Experimental Data: A Comparative Overview
SubstrateNucleophileSolventRelative RateReference
2-FluoropyridineSodium EthoxideEthanol~320[3]
2-ChloropyridineSodium EthoxideEthanol1[3]

Table 1: Relative rates of nucleophilic aromatic substitution for 2-halopyridines.

Based on these established principles, a similar trend in reactivity is expected for the corresponding 4-ethyl-2-halothiazoles.

Experimental Protocol: Nucleophilic Amination of 4-Ethyl-2-fluoro-1,3-thiazole

This protocol describes a general procedure for the nucleophilic amination of 4-ethyl-2-fluoro-1,3-thiazole, a reaction of high importance in the synthesis of bioactive molecules.

Materials:

  • 4-Ethyl-2-fluoro-1,3-thiazole (1.0 equiv)

  • Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add 4-ethyl-2-fluoro-1,3-thiazole, the secondary amine, and potassium carbonate.

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-ethyl-1,3-thiazole derivative.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of the Weaker Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4] In stark contrast to SNAr reactions, the reactivity of 2-halothiazoles in these transformations is dictated by the ease of cleavage of the carbon-halogen bond.

Mechanistic Rationale for Enhanced Reactivity of the Chloro-Substituted Thiazole

The catalytic cycle of palladium-catalyzed cross-coupling reactions typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile. This step is often the rate-determining step of the overall reaction. The carbon-chlorine bond (bond energy: ~339 kJ/mol) is significantly weaker than the carbon-fluorine bond (~485 kJ/mol). Consequently, the oxidative addition of the palladium catalyst to the C-Cl bond of 2-chloro-4-ethylthiazole is kinetically more favorable and proceeds at a much faster rate than the corresponding addition to the C-F bond of 4-ethyl-2-fluoro-1,3-thiazole. This difference in activation energy for the oxidative addition step is the primary reason for the superior reactivity of 2-chloro-4-ethylthiazole in these transformations.

CrossCoupling_Mechanism cluster_chloro 2-Chloro-4-ethylthiazole (More Reactive) cluster_fluoro 4-Ethyl-2-fluoro-1,3-thiazole (Less Reactive) Cl_start < 2-Chloro-4-ethylthiazole > Cl_OA Oxidative Addition (Faster) Cl_start->Cl_OA + Pd(0) Cl_RE Reductive Elimination Cl_OA->Cl_RE + Nu-M Cl_prod Coupled Product Cl_RE->Cl_prod F_start < 4-Ethyl-2-fluoro-1,3-thiazole > F_OA Oxidative Addition (Much Slower) F_start->F_OA + Pd(0) F_RE Reductive Elimination F_OA->F_RE + Nu-M F_prod Coupled Product F_RE->F_prod Pd Pd(0) Catalyst Pd->Cl_start Pd->F_start NuM Nucleophile (e.g., R-B(OH)₂ or R₂NH) NuM->Cl_OA NuM->F_OA

Figure 2: Comparative palladium-catalyzed cross-coupling reaction pathways.

Experimental Data: A Comparative Overview

While direct comparative studies on the two specific title compounds are scarce, the general trend of halogen reactivity in palladium-catalyzed cross-coupling is well-documented. For Suzuki-Miyaura couplings of heteroaryl halides, the reactivity order is consistently I > Br > Cl >> F.[4] The coupling of 2-chlorothiazole derivatives is a commonly employed transformation, while the corresponding reactions with 2-fluorothiazoles are rarely reported, indicative of their lower reactivity.

SubstrateReaction TypeCatalyst/LigandYieldReference
2-Chlorothiazole derivativeSuzuki-MiyauraPd(PPh₃)₄Good to Excellent[4]
2-Fluorothiazole derivativeSuzuki-Miyaura-Generally low/no reactionGeneral Observation
2-Chloro-heterocycleBuchwald-HartwigPd₂(dba)₃/XPhosGood to Excellent[5]
2-Fluoro-heterocycleBuchwald-Hartwig-Requires harsh conditions/specialized catalystsGeneral Observation

Table 2: General reactivity trends in palladium-catalyzed cross-coupling of 2-halothiazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-ethylthiazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloro-4-ethylthiazole with an arylboronic acid.

Materials:

  • 2-Chloro-4-ethylthiazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or a more advanced ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 2-chloro-4-ethylthiazole, the arylboronic acid, and the base.

  • Add the palladium catalyst and the phosphine ligand.

  • Degas the solvent mixture (dioxane/water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-ethylthiazole.

Conclusion and Strategic Recommendations

The choice between 4-ethyl-2-fluoro-1,3-thiazole and 2-chloro-4-ethylthiazole is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired chemical transformation.

  • For nucleophilic aromatic substitution reactions (SNAr) , where the goal is to introduce a nucleophile at the C2 position, 4-ethyl-2-fluoro-1,3-thiazole is the reagent of choice due to its significantly higher reactivity. This allows for milder reaction conditions and potentially broader substrate scope.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) , where a new carbon-carbon or carbon-nitrogen bond is to be formed via a catalytic cycle, 2-chloro-4-ethylthiazole is the preferred substrate owing to its greater propensity to undergo oxidative addition with the palladium catalyst.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers and drug development professionals can design more efficient and effective synthetic routes, ultimately accelerating the discovery of new medicines.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hartwig, J. F. (2010).
  • Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. Topics in Current Chemistry, 219, 211-241.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Wikipedia contributors. (2023, December 1). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]

  • Wikipedia contributors. (2023, December 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]

  • Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]

  • PubChem Compound Summary for CID 533857, 2-Chloro-4-ethylthiazole. National Center for Biotechnology Information. Retrieved February 7, 2024 from [Link].

  • PubChem Compound Summary for CID 135464979, 4-Ethyl-2-fluoro-1,3-thiazole. National Center for Biotechnology Information. Retrieved February 7, 2024 from [Link].

  • PubChem Compound Summary for CID 139048995, 2-Amino-4-ethyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved February 7, 2024 from [Link].

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). ACS Omega. [Link]

  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). ACS Omega. [Link]

  • Halogen mobility in SN2 reactions of carbonyl compounds. Comparisons with aromatic halogen mobility. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). The Journal of Organic Chemistry. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. (1984). Organic Syntheses. [Link]

  • 2-amino-4-methylthiazole. (1943). Organic Syntheses. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. (2017). Organic Letters. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. [Link]

Sources

Validation

Validating the structure of synthesized 4-Ethyl-2-fluoro-1,3-thiazole using 19F NMR

Technical Guide: Structural Validation of 4-Ethyl-2-fluoro-1,3-thiazole via F NMR Executive Summary In the synthesis of fluorinated heterocycles, specifically 4-Ethyl-2-fluoro-1,3-thiazole , confirming the regiochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Validation of 4-Ethyl-2-fluoro-1,3-thiazole via F NMR

Executive Summary

In the synthesis of fluorinated heterocycles, specifically 4-Ethyl-2-fluoro-1,3-thiazole , confirming the regiochemical position of the fluorine atom is a critical bottleneck. While Mass Spectrometry (MS) confirms the molecular formula (


), it fails to distinguish between regioisomers (e.g., 2-fluoro vs. 5-fluoro). Standard 

H NMR is often inconclusive due to the lack of protons on the fluorinated carbon.

This guide establishes


F NMR  as the superior analytical standard for validating this structure. We compare its performance against 

H NMR,

C NMR, and MS, demonstrating that

F NMR provides the most definitive, rapid, and quantitative validation of the C2-fluorine substitution.

Strategic Comparison: Why F NMR?

The following matrix compares analytical techniques for validating 4-Ethyl-2-fluoro-1,3-thiazole.

Table 1: Comparative Analytical Performance
Feature

F NMR

H NMR

C NMR
Mass Spectrometry (LC-MS)
Primary Utility Definitive Structural Proof Ethyl group confirmationCarbon skeleton mappingMolecular Weight confirmation
Regio-Specificity High (Shift is highly sensitive to position)Low (Inferred via coupling)Medium (C-F coupling patterns)Low (Fragments are similar)
Sensitivity High (83% of

H)
HighLow (Requires concentrated sample)Very High
Background Interference None (No endogenous background)High (Solvent/Impurity overlaps)MediumHigh (Matrix effects)
Experiment Time < 5 mins < 5 mins> 30 mins< 5 mins
The "Senior Scientist" Insight

Why not just


H NMR? 
In 4-Ethyl-2-fluoro-1,3-thiazole, the fluorine is attached to C2. This carbon has no attached protons. Therefore, you cannot "see" the fluorine position directly in a proton spectrum. You are forced to rely on weak, long-range couplings (

) to the H5 proton or the ethyl group, which are often unresolved or ambiguous in crude mixtures.

F NMR solves this by directly observing the heteroatom environment.

Structural Validation Logic

To validate the structure, we must prove the fluorine is at Position 2 , not Position 5.

The Molecule[1]
  • Target: 4-Ethyl-2-fluoro-1,3-thiazole

  • Formula:

    
    
    
  • Key Feature: The C2 position is flanked by Sulfur and Nitrogen, creating a highly deshielded environment compared to C5.

Diagnostic Criteria ( F NMR)
  • Chemical Shift (

    
    ): 
    
    • 2-Fluoro isomer (Target): Expected range -70 to -85 ppm (relative to

      
      ). The electronegative N and S atoms deshield the fluorine significantly.
      
    • 5-Fluoro isomer (Impurity): Expected range -120 to -140 ppm . The C5 position is less electron-deficient than C2.

    • Note: Shifts are solvent-dependent (approx. 2-3 ppm variation).

  • Coupling Constants (

    
    ): 
    
    • We expect a long-range coupling (

      
      ) between the F2 and the H5 proton.
      
    • Expected

      
       value:  2.0 – 5.0 Hz. This appears as a doublet (d) in the 
      
      
      
      F spectrum.

Experimental Protocol

This protocol ensures a self-validating workflow.

A. Sample Preparation[2][3][4]
  • Solvent:

    
     (Chloroform-d) is preferred for sharp lines. 
    
    
    
    can be used but may cause broadening due to viscosity.
  • Concentration: Dissolve 5–10 mg of product in 0.6 mL solvent.

  • Internal Standard (Mandatory for qNMR): Add 5.0

    
    L of 
    
    
    
    -Trifluorotoluene (
    
    
    ppm). This acts as both a chemical shift reference and a quantitative standard.
B. Instrument Parameters (400 MHz equivalent)
  • Nucleus:

    
    F (376 MHz)[1]
    
  • Spectral Width (SW): 200 ppm (approx -20 to -220 ppm).

  • Relaxation Delay (

    
    ):  Set to 5 seconds  (or 
    
    
    
    ).
    • Reasoning: Fluorine nuclei can have long relaxation times.[2] A short

      
       leads to integration errors, compromising purity calculations.
      
  • Offset (

    
    ):  -100 ppm (Center of the window).
    
  • Scans (NS): 16 to 64 (High sensitivity allows fewer scans).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the synthesized product.

G Start Crude Reaction Mixture Screen 19F NMR Screening (SW: -200 to 0 ppm) Start->Screen Dissolve in CDCl3 Decision Signal Analysis Screen->Decision PathA Signal at -75 ppm (Target: 2-F) Decision->PathA Major Peak PathB Signal at -130 ppm (Isomer: 5-F) Decision->PathB Major Peak CouplingCheck Check Coupling (J_FH) Expand Region PathA->CouplingCheck ResultA Doublet (J ~3Hz) Confirms 2-F Regiochemistry CouplingCheck->ResultA Coupling Observed ResultB Singlet/Complex Reject Structure CouplingCheck->ResultB No Coupling

Figure 1: Logic flow for discriminating the target 2-fluoro thiazole from regioisomers using


F NMR.

Data Interpretation & Supporting Evidence

Expected Spectral Data

Based on heteroaromatic fluorine trends [1][2], the following data confirms the structure:

ParameterValueInterpretation
Chemical Shift

-78.5 ppm
(approx)
Distinctive for 2-F on thiazole ring.[3]
Multiplicity Doublet (d) Coupling to H5 proton.
Coupling Constant

Hz
Consistent with

cross-ring coupling.
Integration 1.00 (vs 3.00 for IS)Confirms molar purity when calibrated against Trifluorotoluene.
Confirmation via C NMR (Secondary Check)

If


F leaves any doubt, run a 

C NMR. The C2 carbon (attached to F) will show a massive doublet due to one-bond C-F coupling.
  • 
    :  ~260–280 Hz.
    
  • This large splitting is the "smoking gun" for a C-F bond.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for shift ranges).
  • National Institutes of Health (NIH). 19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility. Available at: [Link]

  • Rosen, G. M., et al. (2013). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Available at: [Link]

Sources

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